molecular formula C20H22N4O4S2 B5434715 3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B5434715
M. Wt: 446.5 g/mol
InChI Key: PRQKUVRPDFXPBM-PTNGSMBKSA-N
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Description

The compound 3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-[(tetrahydro-2-furanylmethyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one is a structurally complex heterocyclic molecule featuring two fused rings: a thiazolidinone moiety and a pyridopyrimidinone scaffold. The thiazolidinone component contains a 2-methoxyethyl substituent and a thioxo group at position 2, while the pyridopyrimidinone ring system is substituted with a tetrahydrofurfurylamino group at position 2 .

Properties

IUPAC Name

(5Z)-3-(2-methoxyethyl)-5-[[4-oxo-2-(oxolan-2-ylmethylamino)pyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N4O4S2/c1-27-10-8-24-19(26)15(30-20(24)29)11-14-17(21-12-13-5-4-9-28-13)22-16-6-2-3-7-23(16)18(14)25/h2-3,6-7,11,13,21H,4-5,8-10,12H2,1H3/b15-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQKUVRPDFXPBM-PTNGSMBKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COCCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCC4CCCO4)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Implications :

  • The 2-methoxyethyl group in the target compound may enhance solubility compared to the ethyl group in the analogue due to its ether oxygen .

Computational Similarity Metrics

Using Tanimoto coefficients and Dice indices , molecular similarity can be quantified based on fingerprint comparisons . For example:

  • A study comparing aglaithioduline (~70% similarity to SAHA, a histone deacetylase inhibitor) demonstrated that structural analogues with >60% Tanimoto similarity often share comparable bioactivity .

Analytical Comparisons

NMR Spectroscopy

highlights NMR’s utility in comparing chemical environments. For instance, regions of divergence in proton chemical shifts (e.g., positions 29–36 and 39–44 in rapamycin analogues) can pinpoint substituent effects . Applying this to the target compound, NMR could clarify how the 2-methoxyethyl group alters electronic environments versus ethyl or methyl substituents.

Mass Spectrometry (LCMS)

Molecular networking via LCMS/MS can cluster compounds with similar fragmentation patterns. A high cosine score (>0.8) between the target compound and analogues would indicate conserved structural motifs, such as the pyridopyrimidinone core .

Pharmacokinetic and Bioactivity Predictions

While direct data are unavailable, inferences can be drawn:

  • The tetrahydrofurfurylamino group may improve blood-brain barrier penetration compared to bulkier substituents .
  • The thioxo group in thiazolidinones is associated with antioxidant and anti-inflammatory activity, as seen in related molecules .

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